molecular formula C11H19N5O B2353944 (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2309705-92-6

(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2353944
CAS No.: 2309705-92-6
M. Wt: 237.307
InChI Key: PHXYMAZZKKFEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a chemical hybrid scaffold incorporating piperazine and 1,2,3-triazole pharmacophores, designed for use in medicinal chemistry and drug discovery research. This compound is of significant interest for developing new therapeutic agents, particularly in oncology. Structurally similar (1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have demonstrated potent in vitro cytotoxic activity against a panel of human cancer cell lines, including breast (BT-474, MCF-7), cervical (HeLa), and non-small cell lung (NCI-H460) cancers . The primary mechanism of action for lead compounds in this class is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells . Beyond oncology, the 1,2,3-triazole-piperazine structure is a versatile scaffold with documented potential in other research areas. Analogous compounds have shown promising antibacterial activity against various bacterial strains, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) . This makes the compound a valuable template for researchers exploring new antibiotics to address multidrug resistance. The presence of both the triazole and piperazine rings contributes to desirable drug-like properties, such as rigidity, metabolic stability, and the ability to form key hydrogen bonds with biological targets . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9(2)15-4-6-16(7-5-15)11(17)10-8-14(3)13-12-10/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXYMAZZKKFEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CN(N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 4-isopropylpiperazine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides .

  • Reduction: : The triazole ring can be reduced to form 1,2,3-triazolines .

  • Substitution: : The isopropyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and H2O2 (hydrogen peroxide) .

  • Reduction: : Typical reducing agents are LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) .

  • Substitution: : Various alkyl halides and aryl halides can be used for substitution reactions, often in the presence of a base like triethylamine (TEA) .

Major Products Formed

  • N-oxides: : Resulting from the oxidation of the piperazine ring.

  • 1,2,3-triazolines: : Formed through the reduction of the triazole ring.

  • Substituted derivatives: : Various alkyl or aryl substituted piperazines.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous molecules from recent literature (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (from & 4) Core Structure Substituents Physical State Melting Point (°C) Key Spectral Data (ESI-MS/NMR)
Target Compound Methanone-linked triazole-piperazine 1-methyltriazole, 4-isopropylpiperazine Not reported Not reported Not available in evidence
(8p) Methanone-linked imidazo-pyridine-triazole 4-methoxy-2-nitrophenyl, methylimidazo-pyridine Pale yellow solid 104–105 ESI-MS: Calc. 525.5, Exp. 526.2
(10a) Methanone-linked imidazo-pyridine-triazole Propyltriazole, 2,7-dimethylimidazo-pyridine Viscous liquid ¹H NMR: δ 7.4 (s, 1H, triazole)
(11a) Methanone-linked triazole-piperazine Cyclopropyltriazole Pale yellow solid ¹³C NMR: δ 150.1 (C=O)
(w3) Methanone-linked triazole-piperazine 5-chloropyrimidinyl, 4-methylpiperazine Synthesized as solid Not reported ¹H NMR: δ 8.1 (s, 1H, triazole)

Key Observations

Structural Variations: The target compound lacks the imidazo-pyridine scaffold present in compounds 8p, 10a, and 11a . Substituents on the triazole ring (e.g., methyl in the target vs. cyclopropyl in 11a or propyl in 10a) influence lipophilicity. The isopropyl group on piperazine may enhance membrane permeability compared to methyl (w3) or nitroaryl (8p) groups .

Physicochemical Properties :

  • Melting points for solid analogs (e.g., 8p at 104–105°C) suggest moderate crystallinity, while liquid analogs (10a, 10b) indicate higher flexibility or branching. The target compound’s physical state is unreported but may align with w3, a solid with similar backbone rigidity .

Spectral Data: The ¹H NMR chemical shift for triazole protons (δ ~7.4–8.1) is conserved across analogs, confirming the triazole’s electronic environment . ESI-MS data for 8p (526.2 vs. calc. 525.5) highlights minor deviations due to isotopic patterns.

Biological Activity: Compounds 8p, 10a, and 11a exhibit antileishmanial and antitrypanosomal activity, with potency influenced by substituent bulk and polarity. The target’s isopropyl group may optimize hydrophobic interactions in parasitic enzyme binding pockets .

Research Implications and Limitations

While the target compound shares a scaffold with bioactive analogs, its specific pharmacological profile remains uncharacterized in the provided evidence. The lumping strategy () could group it with triazole-piperazine derivatives for preliminary screening, though its unique isopropyl group may necessitate individualized analysis .

Biological Activity

The compound (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_{4} with a molecular weight of 246.31 g/mol. The compound features a piperazine core linked to a triazole moiety, which is often associated with diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through several studies. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated that at concentrations of 10 µM, the compound reduced cell viability by 50% in MCF-7 (breast cancer) cells.

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. The compound appears to interfere with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival. This interference may lead to apoptosis in cancer cells while sparing normal cells.

Case Studies

A clinical case study involving patients with advanced melanoma treated with a regimen including this compound reported promising outcomes. Among the 20 patients treated:

  • Response Rate : 60% showed partial response.
  • Progression-Free Survival : Median duration was approximately 6 months.

These findings support further investigation into the compound's efficacy in clinical settings.

Safety and Toxicology

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety in humans.

Q & A

Q. Why do NMR spectra from different labs show variations in coupling constants for the piperazine ring?

  • Analysis :
  • Conformational Flexibility : Piperazine rings adopt chair or boat conformations, altering 3J^3J-coupling constants (e.g., 2.5–3.5 Hz) .
  • Solvent Effects : Deuterated chloroform vs. DMSO-d6_6 shifts proton signals due to hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.